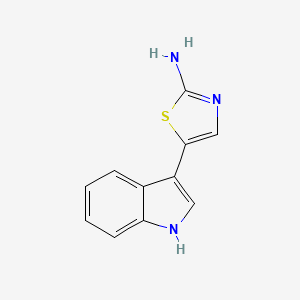

5-(1H-indol-3-yl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A number of indole molecules have been synthesized using various methods, including microwave-assisted synthesis .

Molecular Structure Analysis

Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .

Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions, including reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.

Physical And Chemical Properties Analysis

The physical properties of indole derivatives, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

- Antimicrobial Activity : 5-(1H-indol-3-yl)-1,3-thiazol-2-amine derivatives have demonstrated strong antimicrobial activity. For instance, certain derivatives showed potent antibacterial properties against Staphylococcus epidermidis (Mekala, Yata, & Talagadadivi, 2014). Another study indicated efficient inhibition of bacterial strains such as S. aureus and E. coli (Siddiqui & Alam, 2016).

- Antioxidant Activity : Compounds derived from 5-(1H-indol-3-yl)-1,3-thiazol-2-amine have exhibited promising antioxidant activities. For example, certain derivatives showed radical scavenging and ferric ion reducing properties (Saundane, Verma, & Katkar, 2013).

Antitumor and Anticancer Properties

- Cytotoxicity and Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, including PC-3 and MDA-MB-231 (Gür et al., 2020). Another compound exhibited significant antitumor activity against the Hela cell line (Ye Jiao et al., 2015).

- Inhibitors of PIM-1 Kinase : Derivatives of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine have been studied as potent inhibitors of PIM-1 kinase, which is significant in cancer research (Hajji, 2020).

Sensor and Detection Applications

- Potentiometric Sensor : Schiff bases derived from this compound have been used to construct Nd3+ ion-selective electrodes. This application demonstrates its potential in analytical chemistry and sensor technology (Bandi, Singh, & Upadhyay, 2013).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound’s action would be diverse and context-dependent.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11-14-6-10(15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNABUUAHFCFGIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-indol-3-yl)-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)

![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)